molecular formula C9H12ClN3O B3247590 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide CAS No. 182244-17-3

5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

Cat. No.: B3247590
CAS No.: 182244-17-3
M. Wt: 213.66 g/mol
InChI Key: ZRRPVOQKJLIKNG-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Derivatives in Heterocyclic Chemistry Research

Pyrazine and its derivatives are a critical class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. orgsyn.orgasianpubs.orguni.lu This structural motif is prevalent in numerous natural products and is a key pharmacophore in many synthetic drugs. orgsyn.orgasianpubs.orgresearchgate.net The pyrazine nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimycobacterial, antifungal, anticancer, and anti-inflammatory properties. orgsyn.orgasianpubs.orgresearchgate.net Beyond pharmaceuticals, pyrazine derivatives have found applications as dyes, organic semi-conductors, and ligands in coordination chemistry. researchgate.net Their unique electronic properties, stemming from the two electronegative nitrogen atoms, make them fascinating subjects for fundamental chemical research. asianpubs.org

Evolution of Pyrazinecarboxamide Synthesis and Reactivity Studies

The study of pyrazinecarboxamides has a rich history, arguably beginning with the synthesis of the parent compound, pyrazinamide, in 1936. orgsyn.org Pyrazinamide (pyrazine-2-carboxamide) was later identified as a crucial first-line drug for the treatment of tuberculosis, a discovery that spurred extensive research into this class of compounds. researchgate.net Early synthetic methods focused on the ammonolysis of pyrazinoate esters. orgsyn.org Over the decades, synthetic methodologies have evolved significantly, allowing for the preparation of a vast library of substituted pyrazinecarboxamides. Modern approaches often involve the coupling of a pyrazine-2-carboxylic acid chloride with a desired amine, enabling the systematic modification of the molecule to explore structure-activity relationships (SAR). researchgate.netresearchgate.net Research has expanded from focusing solely on antitubercular activity to investigating their potential as herbicides, fungicides, and agents in other therapeutic areas. researchgate.netresearchgate.net

Research Rationale for Investigating 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

The specific substitution pattern of this compound makes it a compound of significant academic and practical interest. The rationale for its investigation stems from SAR studies on related compounds, which have highlighted the importance of specific substituents on the pyrazine ring for enhancing biological activity.

Chlorine Substitution: The presence of a chlorine atom on the pyrazine ring is a common feature in many biologically active pyrazine derivatives. For instance, 5-chloropyrazinamide has demonstrated a broad spectrum of antimycobacterial activity, even against strains resistant to the parent drug, pyrazinamide. orgsyn.orgchemicalbook.com

tert-Butyl Group: The bulky, lipophilic tert-butyl group is known to influence a molecule's pharmacokinetic and pharmacodynamic properties. Studies have shown that introducing a tert-butyl group at the 5-position can modulate lipophilicity, which is a critical parameter for biological activity. asianpubs.orguni.lu

Combined Effect: The combination of a 5-tert-butyl and a 6-chloro substituent has been explored in various N-substituted derivatives, leading to compounds with potent antimycobacterial and photosynthesis-inhibiting activities. researchgate.netresearchgate.net For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed high antituberculotic activity. researchgate.net This suggests that the this compound core is a promising scaffold for developing new bioactive agents.

Scope and Objectives of Academic Inquiry into the Compound

Academic inquiry into this compound and its derivatives is primarily driven by the objective of discovering novel therapeutic agents and agrochemicals. The main goals of this research include:

Synthesis: To develop efficient and scalable synthetic routes to the core molecule and its derivatives. This involves the preparation of the key intermediate, 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, and its subsequent conversion to the target carboxamides.

Characterization: To fully characterize the chemical structure and properties of the synthesized compounds using modern analytical techniques such as NMR and IR spectroscopy, mass spectrometry, and elemental analysis.

Biological Evaluation: To screen the compounds for a range of biological activities, with a primary focus on antimycobacterial and antifungal properties, as well as potential herbicidal effects through the inhibition of photosynthesis. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the lead compounds and evaluate how these changes affect their biological potency and selectivity. This provides crucial insights for the rational design of more effective agents. uni.lu

The ultimate aim is to leverage the unique chemical properties conferred by the tert-butyl and chloro substituents to develop novel molecules with superior efficacy and safety profiles for use in medicine or agriculture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-6-chloropyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-9(2,3)6-7(10)13-5(4-12-6)8(11)14/h4H,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRPVOQKJLIKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216660
Record name 6-Chloro-5-(1,1-dimethylethyl)-2-pyrazinecarboxamide
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Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182244-17-3
Record name 6-Chloro-5-(1,1-dimethylethyl)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182244-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-(1,1-dimethylethyl)-2-pyrazinecarboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID801216660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Tert Butyl 6 Chloropyrazine 2 Carboxamide and Its Analogues

Precursor Synthesis and Derivatization Strategies

The foundation of synthesizing the target carboxamide lies in the efficient preparation of its precursors. This section outlines the common strategies employed for the synthesis of the key carboxylic acid intermediate and its subsequent activation.

Synthesis of Key Intermediates (e.g., 5-tert-butyl-6-chloropyrazine-2-carboxylic acid)

The primary precursor for the synthesis of 5-(tert-butyl)-6-chloropyrazine-2-carboxamide is 5-tert-butyl-6-chloropyrazine-2-carboxylic acid. While detailed experimental procedures for this specific molecule are not extensively documented in readily available literature, its synthesis can be inferred from established methods for analogous chloropyrazine carboxylic acids.

A general and efficient method for the preparation of similar compounds, such as 5-chloropyrazine-2-carboxylic acid, involves the hydrolysis of the corresponding methyl ester. For instance, methyl 5-chloropyrazine-2-carboxylate can be hydrolyzed using lithium hydroxide (B78521) (LiOH) in an aqueous medium to yield 5-chloropyrazine-2-carboxylic acid in high yields. This "green" chemistry approach avoids the use of organic solvents during the reaction and separation, making it an environmentally benign process.

The synthesis of the tert-butyl substituted analogue would likely follow a similar pathway, starting from a suitably substituted pyrazine (B50134) precursor. The introduction of the tert-butyl group can be achieved through various organic reactions prior to the formation and hydrolysis of the ester.

Preparation of Acyl Halide Precursors

To facilitate the subsequent amidation reaction, the carboxylic acid is typically converted into a more reactive acyl halide, most commonly an acyl chloride. This transformation is a standard procedure in organic synthesis. The chloride of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid is a known intermediate used in the synthesis of its amide derivatives. nih.gov

A common method for this conversion is the treatment of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is often performed in an inert solvent, and the excess chlorinating agent can be removed by distillation, yielding the acyl chloride which is often used in the next step without further purification.

Amidation Reactions and Related Transformations

The final step in the synthesis of this compound and its analogues is the formation of the amide bond. This is typically achieved through the reaction of the acyl halide with an appropriate amine.

Condensation Reactions with Amines

The condensation of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride with various amines, particularly ring-substituted anilines, has been successfully employed to generate a series of corresponding amides. nih.gov This reaction, a nucleophilic acyl substitution, involves the attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.

A base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the HCl generated, driving the reaction to completion. The choice of solvent for these reactions can vary but often includes aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile.

Amine ReactantResulting Amide Product
AmmoniaThis compound
Aniline (B41778)N-phenyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide
3-MethylanilineN-(3-methylphenyl)-5-(tert-butyl)-6-chloropyrazine-2-carboxamide
3,5-Bis(trifluoromethyl)anilineN-(3,5-bis(trifluoromethyl)phenyl)-5-(tert-butyl)-6-chloropyrazine-2-carboxamide

Optimization of Reaction Conditions and Yields

The efficiency and yield of the amidation reaction can be influenced by several factors, including the nature of the amine, the solvent, the reaction temperature, and the base used. For instance, the synthesis of a series of amides from 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride and various anilines has been reported with varying yields, indicating the influence of the substituents on the aniline ring. nih.gov

Optimization of these conditions is a critical aspect of the synthetic methodology to ensure high yields and purity of the final products. This may involve screening different solvents, bases, and temperature profiles to find the ideal conditions for a specific amine substrate. The successful synthesis of a diverse range of amides from this precursor demonstrates the robustness of this synthetic approach. nih.gov

Advanced Functionalization of the Pyrazine Core

Further functionalization of the pyrazine core of this compound can introduce additional structural diversity and potentially modulate the biological properties of the molecule. While specific examples of advanced functionalization on this particular compound are not detailed, general strategies for the functionalization of chloropyrazine derivatives can be considered.

The chlorine atom on the pyrazine ring represents a key site for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents, including alkoxy, amino, and cyano groups, by reacting the chloropyrazine derivative with the corresponding nucleophiles. Such modifications can significantly alter the electronic and steric properties of the molecule, providing a pathway to a broad library of analogues for further investigation.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the functionalization of pyrazine rings. rsc.org These reactions, including the Suzuki and Negishi couplings, have become indispensable for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine core. rsc.orgresearchgate.net The popularity of the Suzuki reaction, for instance, is due to its wide scope, high tolerance for various functional groups, and the use of readily available boronic acids. rsc.orgnih.gov

The Negishi coupling, which utilizes organozinc reagents, is another powerful method for C-C bond formation in pyrazine chemistry. rsc.orgwikipedia.org Both nickel and palladium catalysts are effective, with palladium generally offering higher yields and broader functional group compatibility. rsc.orgwikipedia.org These reactions are versatile, allowing for the coupling of sp², sp³, and sp carbon atoms to the pyrazine scaffold. wikipedia.org

ReactionCatalystCoupling PartnersKey Features
Suzuki CouplingPalladium (e.g., Pd(PPh₃)₄)Halogenated Pyrazine + Organoboron ReagentHigh functional group tolerance; readily available reagents. rsc.orgnih.gov
Negishi CouplingPalladium or NickelHalogenated Pyrazine + Organozinc ReagentHigh reactivity of organozinc reagent; versatile for C-C bond formation. rsc.orgwikipedia.org

Achieving regioselectivity is a critical challenge in the synthesis of multi-substituted pyrazines. The electronic properties of the pyrazine ring, which is inherently electron-deficient, and the influence of existing substituents dictate the position of further functionalization. researchgate.net In cross-coupling reactions involving di-halogenated pyrazines, the choice of catalyst and reaction conditions can often control which halogen is substituted. For example, in the Suzuki coupling of 2,3-dibromo-5-methoxypyrazine, regioselectivity can be achieved due to the electronic influence of the methoxy (B1213986) group. researchgate.net

Knochel and colleagues developed a method for sequential regio- and chemoselective metalation and functionalization of chloropyrazine using TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidide magnesium chloride), which allows for controlled substitution at specific positions. nih.gov This demonstrates that the reactivity of different positions on the pyrazine ring can be modulated to direct incoming electrophiles to the desired location.

The primary application of transition metal-catalyzed reactions in this context is the formation of new bonds to the pyrazine core. rsc.org Suzuki and Negishi reactions are prime examples of methods to form carbon-carbon bonds, enabling the introduction of alkyl, aryl, and other carbon-based substituents. rsc.orgresearchgate.net For instance, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to form di-aryl pyrazines. rsc.org

Carbon-heteroatom bond formation is also achievable, although examples are less common than C-C bond formation. rsc.orgresearchgate.net These reactions allow for the introduction of functionalities containing nitrogen, oxygen, or sulfur, which are prevalent in pharmacologically active compounds.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). slideshare.netwikipedia.org This is particularly true for chloropyrazines, where the chlorine atom acts as a good leaving group, activated by the electron-withdrawing nitrogen atoms in the ring. nih.govrsc.org The reaction proceeds via a Meisenheimer complex intermediate, and its rate is enhanced by electron-withdrawing substituents on the ring. wikipedia.org

A variety of nucleophiles, including amines, alkoxides, and sulfides, can displace the chloride on the pyrazine ring. nih.govrsc.org For example, 3-chloropyrazine-2-carboxamide (B1267238) undergoes aminodehalogenation with substituted benzylamines to yield a series of 3-benzylaminopyrazine-2-carboxamides. This pathway is a straightforward method for synthesizing analogues of the target compound.

SubstrateNucleophileProduct TypeSignificance
ChloropyrazineAmine (R-NH₂)AminopyrazineForms C-N bonds, crucial for many bioactive molecules. youtube.com
ChloropyrazineAlkoxide (R-O⁻)AlkoxypyrazineIntroduces oxygen-containing functional groups. rsc.org
ChloropyrazineBisulfide (HS⁻) / Polysulfides (Sₙ²⁻)Thiolated PyrazineForms C-S bonds, relevant in various chemical contexts. nih.gov

Directed Metalation Strategies for Pyrazine Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. acs.org However, the inherent electron deficiency of pyrazines makes electrophilic halogenation difficult, necessitating alternative strategies like DoM. cmu.edu In this approach, a directing metalation group (DMG) on the pyrazine ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. researchgate.net

For pyrazine systems, groups like tert-butoxycarbonyl-protected amines have been used as DMGs to facilitate dilithiation and subsequent functionalization. acs.orgcmu.edu The use of hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can also achieve chemoselective deprotonation, sometimes in the presence of a trapping agent like ZnCl₂ to form a more stable organozinc intermediate before reaction with an electrophile. researchgate.net This strategy allows for the precise introduction of functional groups at positions that might be inaccessible through other methods. nih.gov

Radical Chemistry Approaches for C-H Functionalization

Direct C-H functionalization represents a highly atom-economical and efficient approach to modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov In recent years, radical chemistry, often facilitated by photoredox catalysis, has emerged as a powerful tool for the C-H functionalization of electron-deficient heterocycles like pyrazines. nih.govmdpi.com

These methods often involve the generation of an α-amino radical, which can then be coupled with various partners. mdpi.com For instance, iron-catalyzed C-H functionalization has been used to couple arylboronic acids directly to pyrazines. nih.gov Another approach involves a radical relay strategy, where an aryl radical initiates a sequence that leads to the formation of an α-amine radical, which is then trapped. nih.gov These advanced methods provide novel pathways for creating complex pyrazine derivatives under mild conditions. nih.govorganic-chemistry.org

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of complex, biologically active molecules containing a pyrazine core, controlling stereochemistry and regioselectivity is paramount. nih.gov As discussed, regioselectivity in pyrazine functionalization can be governed by the inherent electronic properties of the ring, the influence of directing groups in metalation reactions, or the specific conditions of cross-coupling reactions. researchgate.netresearchgate.net

Achieving stereochemical control is particularly important when chiral centers are present in the substituents or when the pyrazine derivative itself is chiral. Enantioselective methods, such as the copper-catalyzed dearomatization of pyrazine reported by the Sarpong group, provide access to chiral piperazine (B1678402) precursors with high enantiomeric excess. nih.gov This reaction utilizes a chiral ligand (StackPhos) to control the stereochemical outcome of the addition of an alkyne to the pyrazine ring. Such strategies are crucial for the synthesis of enantiomerically pure pharmaceutical compounds. nih.gov The synthesis of natural products like (-)-streptophenazine A also highlights the importance of asymmetric reactions to set stereocenters with a high degree of control. nih.gov

Chemical Reactivity and Transformations of 5 Tert Butyl 6 Chloropyrazine 2 Carboxamide

Reactivity of the Chlorine Atom on the Pyrazine (B50134) Ring

The chlorine atom at the C-6 position of the pyrazine ring is the most reactive site for nucleophilic substitution. This enhanced reactivity is a hallmark of halogenated diazines and is significantly influenced by the electronic properties of the ring and its substituents.

Substituent Effects on Reactivity

The reactivity of the chlorine atom in 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide is a direct consequence of the cumulative electronic effects of the substituents on the pyrazine ring.

Pyrazine Ring Nitrogens: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. Their presence significantly reduces the electron density of the aromatic system, making the carbon atoms, including the one bonded to the chlorine, highly electrophilic. This inherent electron deficiency substantially activates the ring toward nucleophilic aromatic substitution (S(N)Ar) reactions. acs.org Ring aza nitrogens enhance reactivity through a combination of inductive and mesomeric effects, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the S(N)Ar mechanism. acs.org

Carboxamide Group (-CONH₂): The carboxamide group at the C-2 position also acts as an electron-withdrawing group through resonance and inductive effects. This further increases the electrophilicity of the ring carbons and enhances the rate of nucleophilic attack.

tert-Butyl Group (-C(CH₃)₃): In contrast, the tert-butyl group at the C-5 position is an electron-donating group due to hyperconjugation and inductive effects. Electron-donating substituents tend to diminish the reactivity of chloroazines towards nucleophiles by destabilizing the anionic intermediate of the S(N)Ar pathway. acs.org

Pathways for Halogen Displacement and Diversification

The activated chlorine atom serves as a synthetic handle for introducing diverse functionalities onto the pyrazine core. The primary pathways for its displacement are nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (S(N)Ar): This is the most common reaction pathway for this class of compounds. The electron-deficient pyrazine ring facilitates the attack of a nucleophile at the carbon bearing the chlorine atom, followed by the elimination of the chloride ion. A variety of nucleophiles can be employed, leading to a diverse array of substituted pyrazine derivatives.

Aminodehalogenation: Reaction with amines (primary or secondary) is a well-established method for producing aminopyrazine derivatives. For instance, 3-chloropyrazine-2-carboxamide (B1267238) readily reacts with substituted benzylamines, often assisted by heat or microwave irradiation, to yield the corresponding 3-(benzylamino)pyrazine-2-carboxamides. chemrxiv.orgresearchgate.net This reaction proceeds via nucleophilic substitution of the chlorine. researchgate.net

Substitution with Sulfur Nucleophiles: Strong nucleophiles like bisulfide (HS⁻) and polysulfides (Sₙ²⁻) have been shown to displace chlorine from chloroazines in aqueous solutions, indicating that sulfur-based nucleophiles are effective for creating C-S bonds at this position. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become powerful tools for C-C, C-N, and C-O bond formation in heterocyclic chemistry. The chlorine atom on the pyrazine ring is suitable for such transformations.

Suzuki Coupling: The reaction of a related N-aryl pyrazine carboxamide bearing a bromine atom with various aryl boronic acids using a palladium catalyst has been demonstrated to proceed in moderate to good yields. This indicates that Suzuki coupling is a viable method for creating biaryl structures from this compound.

The following table summarizes key halogen displacement reactions applicable to this compound scaffold.

Reaction TypeReagentsProduct TypeReference Example
Aminodehalogenation (S(N)Ar)Primary/Secondary Amines (e.g., R-NH₂)6-Aminopyrazine derivativesReaction of 3-chloropyrazine-2-carboxamide with benzylamines. chemrxiv.orgresearchgate.net
Thiolation (S(N)Ar)Thiols (R-SH), Bisulfide (HS⁻)6-(Thio)pyrazine derivativesDisplacement of chlorine on chloroazines by bisulfide. acs.org
Suzuki CouplingArylboronic acids (R-B(OH)₂), Pd catalyst, Base6-Arylpyrazine derivativesCoupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with boronic acids.

Carboxamide Group Transformations

The carboxamide group is relatively stable but can undergo several important transformations, typically involving the nitrogen atom or cleavage of the amide bond itself.

N-Alkylation and N-Acylation Reactions

While the amide N-H protons are not highly acidic, they can be deprotonated by a strong base, and the resulting anion can react with electrophiles.

N-Alkylation: This reaction involves the substitution of an amide proton with an alkyl group. It is typically achieved by treating the amide with a strong base (e.g., sodium hydride) to form an amidate anion, followed by reaction with an alkyl halide. The synthesis of N-alkyl-3-chloropyrazine-2-carboxamide precursors has been reported, demonstrating the feasibility of N-alkylation on the pyrazine carboxamide scaffold. cdnsciencepub.cominchem.org

N-Acylation: Similar to alkylation, acylation at the nitrogen atom can be performed by reacting the amide with an acyl halide or anhydride, often under basic conditions. This transformation yields N-acylamide (diacylamine) derivatives.

Hydrolysis and Related Amide Cleavage Reactions

Amide bonds are robust but can be cleaved under forcing conditions to yield the corresponding carboxylic acid or other carbonyl derivatives.

Hydrolysis: Cleavage of the amide bond in this compound to give 5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid requires either strong acidic or basic conditions at elevated temperatures. Under acidic conditions, the reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt.

Reductive Cleavage: Alternative methods for amide cleavage exist that avoid harsh hydrolytic conditions. For example, picolinic amides (isomeric to pyrazine carboxamides) have been reductively cleaved to the corresponding amines using excess zinc in aqueous hydrochloric acid at room temperature. Such mild, reductive methods could potentially be applied to cleave the carboxamide group, though specific studies on this substrate are lacking.

Oxidation and Reduction Pathways

The pyrazine ring and its substituents can undergo oxidation and reduction, although the specific pathways for this compound are not extensively documented and are projected based on the reactivity of related structures.

Oxidation: The electron-deficient pyrazine ring is generally resistant to oxidation. However, the ring nitrogens can be oxidized to form N-oxides. The oxidation of substituted pyrazines to pyrazine-N-oxides and pyrazine-N,N'-dioxides has been achieved using strong oxidizing agents like OXONE®. cdnsciencepub.com The side-chain tert-butyl group could potentially be oxidized under harsh conditions, but this is less common. In metabolic contexts, alkyl-substituted pyrazines are known to undergo oxidation of the alkyl side-chains.

Reduction: The pyrazine ring can be reduced under various conditions.

Catalytic Hydrogenation: This method can lead to the reduction of the aromatic ring. Depending on the catalyst and conditions, hydrogenation can yield dihydropyrazine, tetrahydropyrazine (piperazine), or dechlorinated products.

Electrochemical Reduction: The electrochemical reduction of pyrazines in alkaline hydroorganic media is known to produce 1,4-dihydropyrazine intermediates. inchem.org These intermediates are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. inchem.org

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxamide group to an aminomethyl group (-CH₂NH₂). This reaction would convert this compound into [5-(tert-butyl)-6-chloropyrazin-2-yl]methanamine.

Cycloaddition Reactions and Ring Expansions/Contractions of this compound

The inherent aromaticity and electron-deficient nature of the pyrazine ring system govern its participation in cycloaddition reactions and transformations involving ring structure alterations. While specific experimental data on cycloaddition, ring expansion, or ring contraction reactions for this compound is not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from the known chemical behavior of similarly substituted pyrazine derivatives. The substituents on the pyrazine core—a tert-butyl group, a chlorine atom, and a carboxamide moiety—exert significant electronic and steric influences that dictate the feasibility and outcome of such reactions.

The electron-withdrawing character of the two nitrogen atoms in the pyrazine ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it amenable to inverse-electron-demand Diels-Alder reactions. In these reactions, the electron-poor pyrazine acts as the diene, reacting with an electron-rich dienophile. For this compound, the presence of the strongly electron-withdrawing carboxamide and chloro groups is expected to further reduce the electron density of the pyrazine ring, thereby enhancing its reactivity in such cycloadditions.

One potential transformation is the reaction with electron-rich alkenes or alkynes, which could lead to the formation of bicyclic adducts. These intermediates are often unstable and can undergo subsequent reactions, such as a retro-Diels-Alder reaction, to yield new heterocyclic systems. For instance, the reaction of substituted pyrazines with dienophiles like 2,5-norbornadiene, which serves as an acetylene equivalent, has been shown to produce substituted pyridines after the elimination of a nitrile. thieme-connect.com

Photochemical conditions can also induce transformations of the pyrazine ring. Irradiation of pyrazine and its derivatives can lead to skeletal rearrangements. acs.org A notable photochemical reaction is the transposition of ring atoms, which can result in the formation of pyrimidine isomers. acs.orgresearchgate.net While the specific outcome for this compound would depend on the precise reaction conditions and the influence of its substituents, such a rearrangement is a plausible transformation pathway under photochemical stimulation.

Ring contraction of the pyrazine system is another possible transformation, although it typically requires specific precursors. For example, the thermal decomposition of pyrazine endoperoxides can lead to the formation of imidazoles. rsc.org The formation of such an endoperoxide from this compound would likely be a prerequisite for this type of ring contraction.

The following table summarizes potential cycloaddition and ring transformation reactions applicable to the pyrazine system, which could be extrapolated to this compound. It is important to note that these are proposed reactions based on the general reactivity of pyrazines and have not necessarily been experimentally verified for this specific compound.

Reaction TypeReactants/ConditionsPotential Product(s)Notes
Inverse-Electron-Demand Diels-Alder Electron-rich alkene/alkyne (e.g., enamines, ynamines)Bicyclic adduct, potentially leading to substituted pyridines after rearrangement/eliminationThe electron-withdrawing chloro and carboxamide groups on this compound are expected to facilitate this reaction.
Reaction with Acetylene Equivalents 2,5-Norbornadiene (heat)Substituted pyridinesThis reaction proceeds via a cycloaddition followed by a retro-Diels-Alder cascade. thieme-connect.com
Photochemical Rearrangement UV irradiationIsomeric pyrimidinesA known transformation for the pyrazine core structure. acs.org
Ring Contraction Formation of an endoperoxide followed by thermal or chemical treatmentSubstituted imidazolesThis pathway is contingent on the successful formation of a pyrazine endoperoxide precursor. rsc.org

Detailed research into the cycloaddition and ring transformation reactions of pyrazines reveals a complex interplay of electronic and steric factors. Studies on 2,5-dihydroxypyrazines have demonstrated their ability to undergo 1,4-cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate, leading to bicyclic adducts that can then eliminate cyanic acid to form pyridones. rsc.org This highlights a potential pathway for transforming the pyrazine core into other heterocyclic systems.

While the tert-butyl group on this compound is sterically bulky, it is not anticipated to completely inhibit the approach of dienophiles, especially smaller, reactive ones. However, it could influence the regioselectivity of the cycloaddition. The chlorine atom, being a potential leaving group, could also play a role in subsequent transformations of any initially formed cycloadducts.

Structure Activity Relationship Sar Studies: Elucidating Molecular Determinants of Non Clinical Activity

Design Principles for Pyrazinecarboxamide Analogues

The rational design of novel pyrazinecarboxamide analogues is a cornerstone of SAR investigations. This approach involves the deliberate and systematic alteration of the lead compound's structure to map the pharmacophore and identify key regions that modulate activity.

Systematic modifications of substituents on the pyrazinecarboxamide core have been a key strategy in understanding their SAR. A notable area of investigation has been the modification of the N-benzyl group, which has been shown to influence the biological activity of this class of compounds.

Research into N-benzyl pyrazinecarboxamide analogues has revealed that substitutions on the benzyl (B1604629) ring can significantly impact their non-clinical activity. For instance, in a series of pyrazinoic acid analogues, the introduction of an N-benzylamino group at the 3-position of the pyrazine (B50134) ring was explored. nih.gov While most N-methylated analogues showed a loss of activity, suggesting the amine proton is crucial for binding interactions, the N-Methyl-3-benzylamino pyrazinoic acid analogue surprisingly retained significant activity. nih.gov This finding suggests that the benzyl group may provide additional stabilizing interactions with the target, compensating for the loss of the amine proton. nih.gov

Further studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar structural motif, have led to the identification of potent inhibitors of certain enzymes, highlighting the importance of the N-benzyl group in achieving high-affinity interactions. researchgate.net The flexibility of the benzylic linker and the potential for aromatic interactions are key design considerations. In some series, a benzyloxy linker has been shown to improve inhibitory activity compared to a simple phenyl substituent. nih.gov

The following interactive table summarizes the impact of various substituents on the N-benzyl group on the non-clinical activity of pyrazinecarboxamide analogues, based on findings from related studies.

Compound AnalogueModificationObserved Non-Clinical Activity TrendReference
N-Methyl-3-benzylamino pyrazinoic acidMethylation of the amine linker to the benzyl groupRetention of significant activity compared to other N-methylated analogues nih.gov
N-benzylmethylamine analogueIntroduction of a benzylmethylamine at the C2-positionNo significant gain in potency nih.gov
C2-benzyloxy analogueIntroduction of a benzyloxy group at the C2-positionFour-fold improvement in inhibitory activity nih.gov
4-methylbenzyl analogueMethyl substitution on the benzyl ringMost active among a series of O-linked benzyl fragments nih.gov

The 5-tert-butyl group is a prominent feature of the lead compound, and its steric bulk is a significant factor. In SAR studies of related heterocyclic compounds, bulky substituents are often found to occupy specific hydrophobic pockets within a biological target, leading to enhanced activity. The size and shape of the tert-butyl group can influence the orientation of the molecule within a binding site, and its removal or replacement with smaller alkyl groups would be expected to have a substantial impact on activity.

The electronic effects of the substituents are equally critical. The 6-chloro substituent, being an electron-withdrawing group, modulates the electron density of the pyrazine ring. This can affect the molecule's reactivity, metabolic stability, and its ability to form key interactions, such as hydrogen bonds or halogen bonds, with a target. Studies on substituted pyrazinecarboxamides have shown that the presence of a chlorine atom can increase antituberculotic and/or antifungal activity. mdpi.com

The following table summarizes the key steric and electronic contributions of the substituents in 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide.

SubstituentPositionEffect TypePotential Influence on Non-Clinical ActivityReference
tert-Butyl5StericOccupies hydrophobic pockets in the target binding site, influences molecular conformation. mdpi.com
Chloro6ElectronicElectron-withdrawing, modulates ring electron density, potential for halogen bonding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in understanding the SAR of pyrazinecarboxamide analogues and in designing new compounds with potentially improved activity.

Predictive QSAR models for the non-clinical interactions of pyrazinecarboxamide derivatives have been developed to guide the synthesis of new analogues. These models are typically generated using statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govresearchgate.net

For a series of pyrazinecarboxamide derivatives with herbicidal activity, a QSAR study was conducted using MLR, Multiple Non-Linear Regression (MNLR), and ANN. researchgate.net The predictive capability of these models was assessed, with the ANN model demonstrating superior performance in predicting the IC50 values. researchgate.net The high correlation between the experimental and predicted activities underscores the utility of these models in virtual screening and lead optimization. nih.gov

A QSAR study on pyrazine derivatives as antiproliferative agents also highlighted the effectiveness of both MLR and ANN models in predicting biological activity. nih.gov The statistical significance of these models, as indicated by parameters such as the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²cv), validates their predictive power. nih.gov

The general form of a QSAR equation derived from MLR can be represented as:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is a constant, c₁, c₂, ..., cₙ are the coefficients for the molecular descriptors D₁, D₂, ..., Dₙ.

The quality of a QSAR model is assessed by various statistical parameters, as shown in the table below.

Statistical ParameterDescriptionTypical Value for a Good Model
R² (Squared Correlation Coefficient)Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q²cv (Cross-validated R²)Measures the predictive power of the model, obtained through cross-validation.> 0.5
R²pred (External Validation R²)Measures the predictive power of the model on an external test set.> 0.6

A crucial aspect of QSAR modeling is the identification of key molecular descriptors that are most influential in determining the biological activity of the compounds. nih.gov These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

In QSAR studies of pyrazine derivatives, several molecular descriptors have been found to be significant. Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often correlated with the reactivity of the molecules. ucsb.edu For instance, LUMO energy can relate to the molecule's susceptibility to nucleophilic attack. mdpi.com

The following table lists some of the key molecular descriptors that have been identified as important in QSAR models of pyrazinecarboxamide analogues and related compounds.

Descriptor ClassSpecific DescriptorProperty RepresentedReference
ElectronicHOMO EnergyElectron-donating ability ucsb.edu
ElectronicLUMO EnergyElectron-accepting ability mdpi.comucsb.edu
ElectronicDipole MomentPolarity of the molecule nih.gov
Steric/TopologicalMolecular WeightSize of the molecule ucsb.edu
Steric/TopologicalVan der Waals VolumeMolecular volume researchgate.net
HydrophobiclogPLipophilicity mdpi.com

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. Conformational analysis of this compound and its analogues is therefore essential for a comprehensive understanding of their SAR.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational space of molecules. nih.gov These studies can identify low-energy conformers and provide insights into the rotational barriers around key single bonds. For pyrazinecarboxamide derivatives, the orientation of the carboxamide group relative to the pyrazine ring, as well as the conformation of the N-substituent, are of particular interest.

A computational study on the related compound, 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, has provided insights into its structural and vibrational properties. researchgate.net Such studies can help in understanding the preferred conformations in the gas phase or in solution. The stability of different conformers is often governed by a balance of steric and electronic effects, including intramolecular hydrogen bonding.

The bioactive conformation, which is the conformation the molecule adopts when bound to its target, may not necessarily be the lowest energy conformation in solution. Therefore, understanding the conformational flexibility of these molecules is crucial for designing analogues that are pre-organized in the bioactive conformation, which can lead to improved binding affinity and activity.

Investigation of Non Clinical Biological Activity Profiles

Photosynthesis Inhibition in Plant Systems

Substituted pyrazine-2-carboxamides have been identified as inhibitors of photosynthesis. nih.gov These compounds interfere with the photosynthetic process by disrupting the electron transport chain within the chloroplasts of plants. umn.edu

Research has demonstrated that chlorinated N-phenylpyrazine-2-carboxamides can inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts. nih.gov A study involving a series of pyrazinamide analogues found that 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was a particularly potent inhibitor of PET, exhibiting an IC50 value of 43.0 μmol/L. nih.gov The presence of a tert-butyl group on the pyrazine (B50134) ring was shown to have a positive effect on the compound's ability to inhibit photosynthesis. nih.gov

The inhibition of PET disrupts the flow of electrons, which is a critical process for generating the ATP and NADPH required for carbon assimilation. nih.gov This interference can ultimately hinder the plant's ability to produce energy. umn.edu The inhibitory activity of these compounds is strongly linked to their lipophilicity. mdpi.com

Table 1: Inhibition of Photosynthetic Electron Transport (PET) by Substituted Pyrazine-2-carboxamides in Spinach Chloroplasts

Compound IC50 (μmol/L)
6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide 43.0 nih.gov
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide 51.0 nih.gov

IC50 represents the concentration required to cause 50% inhibition of the oxygen evolution rate.

Photosynthesis inhibitors like 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide derivatives primarily act on Photosystem II (PSII). umn.edumdpi.com Their mechanism of action involves binding to specific sites within the PSII complex, which disrupts the normal flow of electrons. umn.edu This binding typically occurs at the D1 quinone-binding protein of the PSII electron transport chain. umn.edu By occupying this site, the compound blocks the electron flow, leading to a halt in the photosynthetic process. researchgate.net The inhibition of PSII can lead to the production of secondary toxic substances, causing rapid cell death. umn.edu

The donor side of Photosystem II contains two redox-active tyrosine residues, TyrZ and TyrD. nih.gov TyrZ is a crucial component that transfers electrons from the water-oxidizing complex to the reaction center chlorophyll, P680+. nih.gov Both TyrZ and TyrD can form radicals (TyrZ• and TyrD•) during the electron transfer process. nih.gov While direct studies on the interaction of this compound with these specific tyrosine radicals are not detailed in the provided results, its inhibitory action on the PSII donor side suggests a potential influence on the environment of these components. researchgate.net By blocking electron transport, the compound could indirectly affect the redox state and stability of these critical tyrosine residues.

Elicitor Activity in Plant Cell and Tissue Cultures

In addition to their herbicidal properties, certain pyrazine carboxamide derivatives have been investigated for their role as abiotic elicitors. Elicitors are compounds that can trigger defense responses in plants, often leading to the enhanced production of valuable secondary metabolites. nih.gov

Substituted pyrazine-2-carboxamides have been shown to act as effective elicitors for the production of secondary metabolites in in vitro plant cultures. nih.govnih.gov For instance, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was found to be a good elicitor of taxifolin, a flavonoid, in both callus and suspension cultures of Silybum marianum (milk thistle). nih.govnih.gov The same compound had a less pronounced, though still present, effect on the production of the silymarin complex, a group of flavonolignans, with silychristin being the most abundant component produced. nih.govnih.gov

Other studies have also highlighted the ability of substituted pyrazinecarboxamides to significantly influence the production of flavonolignans in Silybum marianum cultures. researchgate.net These secondary metabolites have various beneficial biological activities, and elicitation is a key strategy to increase their yield from plant cell cultures. researchgate.netmdpi.com

The effectiveness of pyrazine carboxamide derivatives as elicitors is dependent on their concentration and the duration of exposure. In studies with Silybum marianum, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was tested at various concentrations. The maximum effect on the silymarin complex was observed between 24 and 48 hours after application of a 3.292 × 10⁻⁴ mol/L concentration. nih.govnih.gov

Similarly, the timing of elicitor application during the culture period is crucial. For S. marianum, the elicitor was added to callus cultures on the 25th day and to suspension cultures on the 17th day of cultivation to achieve the desired effect. nih.gov These findings underscore the importance of optimizing both dose and timing to maximize the production of target secondary metabolites.

Table 2: Elicitor Activity of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide in Silybum marianum Cultures

Culture Type Target Metabolite Elicitor Concentration Optimal Time for Maximum Production
Callus & Suspension Taxifolin 3.292 × 10⁻⁴ mol/L -

Molecular Mechanisms of Elicitation Response

The primary molecular mechanism underlying the antimicrobial activity of 5-chloropyrazinamide (5-Cl-PZA), a structural analog of this compound, is the inhibition of the mycobacterial Fatty Acid Synthase I (FAS-I) system. nih.gov This enzyme is crucial for the synthesis of fatty acids, which are essential components of the mycobacterial cell wall. The overexpression of the fas1 gene in M. smegmatis has been shown to confer resistance to 5-Cl-PZA, supporting the hypothesis that FAS-I is a key target. nih.gov The inhibition of fatty acid synthesis by 5-Cl-PZA has been demonstrated to be both time-dependent and irreversible. researchgate.net While the parent compound, pyrazinamide (PZA), requires conversion by a pyrazinamidase enzyme to its active form, some derivatives may possess activation pathways that are independent of typical pyrazinamidases. researchgate.net

In Vitro Enzyme and Target Interaction Studies (Non-Clinical Relevancy)

In vitro studies have confirmed that 5-chloropyrazinamide (5-Cl-PZA) directly inhibits mycobacterial Fatty Acid Synthase I (FAS-I). nih.govnih.gov The activity of purified FAS-I from a recombinant strain of M. smegmatis was assessed spectrophotometrically, revealing that inhibition by PZA analogs is dependent on both concentration and chemical structure. nih.gov Specifically, substitutions at the 5-position of the pyrazine ring influence the inhibitory effect. nih.gov

Studies demonstrated that 5-Cl-PZA acts as a competitive inhibitor of FAS-I. nih.gov In contrast, pyrazinoic acid, the active form of the parent drug pyrazinamide, does not directly inhibit purified mycobacterial FAS-I, suggesting that 5-chloro-substituted analogs interact with the enzyme through a different mechanism. researchgate.net

Table 1: In Vitro Inhibition of Mycobacterial Fatty Acid Synthase I (FAS-I)

Compound Inhibition Constant (Ki) Inhibition Type
5-Chloropyrazinamide (5-Cl-PZA) 55 to 59 µM Competitive
Pyrazinamide (PZA) 2,567 to 2,627 µM Competitive

Data sourced from in vitro spectrophotometric assays monitoring NADPH oxidation. nih.gov

While specific studies employing Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) on this compound or its analogs were not identified in the reviewed literature, this technique is a powerful method for characterizing ligand-protein interactions. nih.govosti.gov

STD-NMR is designed to detect the binding of small molecules (ligands) to large macromolecules like proteins. nih.govresearchgate.net The technique works by selectively irradiating protons on the protein. This saturation is transferred via the nuclear Overhauser effect (NOE) to a ligand molecule that is bound to the protein. osti.gov When the ligand dissociates, it carries this saturation information with it, resulting in a decreased signal intensity in the ligand's NMR spectrum. Only molecules that bind to the protein will show these attenuated signals, allowing for effective screening and interaction analysis. researchgate.net

For a compound like this compound, STD-NMR could be used to:

Confirm direct binding to target enzymes such as Fatty Acid Synthase I.

Determine the binding epitope , which reveals the specific parts of the ligand that are in close contact with the protein. nih.gov

Calculate the dissociation constant (K D ) , quantifying the binding affinity, particularly for interactions of low to intermediate strength (K D > 1 μM). nih.govchemrxiv.org

This method would provide valuable atomic-level insights into how this class of compounds interacts with its microbial targets.

The molecular basis for the antimicrobial activity of 5-Cl-PZA and its derivatives is their ability to inhibit essential enzymes like FAS-I, which disrupts the integrity of the mycobacterial cell wall and leads to cell death or growth inhibition. nih.gov This activity is quantified using in vitro assays to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

5-Cl-PZA demonstrates a broad spectrum of antimycobacterial activity in vitro, not only against M. tuberculosis but also against strains resistant to the parent drug pyrazinamide (PZA) and atypical mycobacteria that are naturally resistant to PZA. nih.gov A series of synthesized 5-chloro-N-phenylpyrazine-2-carboxamides showed significant activity against M. tuberculosis H37Rv, with many derivatives exhibiting lower MIC values than the parent 5-Cl-PZA. nih.govresearchgate.net

Table 2: In Vitro Antimicrobial Activity (MIC) of 5-Cl-PZA and Derivatives

Compound Target Organism MIC (µg/mL)
5-Chloropyrazinamide (5-Cl-PZA) PZA-sensitive M. tuberculosis 8–32
5-Chloropyrazinamide (5-Cl-PZA) PZA-resistant M. tuberculosis 8–64
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide M. tuberculosis H37Rv 1.56
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid M. tuberculosis H37Rv 3.13
General range for active 5-chloro-N-phenylpyrazine-2-carboxamides M. tuberculosis H37Rv 1.56–6.25

Data sourced from in vitro broth microdilution assays. nih.govresearchgate.net

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Prediction of Binding Modes and Affinities

In the context of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide, molecular docking would be employed to predict how the molecule fits into the binding pocket of a specific biological target. The process involves sampling a large number of possible conformations and orientations of the compound within the target's active site and scoring them based on a function that estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

While no specific molecular docking studies for this compound have been published, the following table illustrates the kind of data that would be generated from such an analysis against hypothetical protein targets.

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Elucidation of Key Interacting Residues

A critical output of molecular docking is the identification of key amino acid residues within the target protein that interact with the ligand. mdpi.com These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex. Understanding these interactions can guide the rational design of more potent and selective inhibitors. For this compound, this analysis would pinpoint which residues are essential for its binding, providing a roadmap for future medicinal chemistry efforts.

The table below exemplifies how these key interactions would be presented.

Target ProteinKey Interacting ResiduesType of Interaction
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govplos.org These simulations provide detailed information on the conformational changes and stability of a ligand-protein complex in a simulated physiological environment.

Stability and Dynamics of Compound-Target Complexes

Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound with its target. nih.govtandfonline.com By simulating the complex over a period of nanoseconds, researchers can observe whether the compound remains stably bound in the active site or if it dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to evaluate the stability of the complex. As mentioned, a derivative of this compound, ZINC3851967, was subjected to a 100 ns molecular dynamics simulation to verify its stability as a potential inhibitor. nih.govtandfonline.com

Below is a representative table for the type of data obtained from MD simulations.

Simulation SystemSimulation Time (ns)Average RMSD (Å)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Conformational Behavior in Simulated Environments

MD simulations also reveal the conformational flexibility of this compound both in solution and when bound to a target. plos.org This analysis can identify the most populated conformations of the molecule and how its shape might adapt to the binding site. The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can highlight which parts of the molecule are more rigid or flexible. This information is valuable for understanding the entropic contributions to binding and for optimizing the ligand's structure to favor a bioactive conformation.

A sample data table for conformational analysis is provided below.

SystemMonitored GroupAverage RMSF (Å)
Data Not Availabletert-ButylData Not Available
Data Not AvailablePyrazine (B50134) RingData Not Available
Data Not AvailableCarboxamideData Not Available

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. researchgate.net These methods can provide highly accurate information about molecular geometry, electronic energies, and other physicochemical properties. For this compound, these calculations can offer insights into its intrinsic reactivity and electronic properties, which can complement the findings from molecular docking and dynamics simulations.

While no specific quantum chemical calculations for this compound are available in the literature, such studies would typically compute properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential surface, and partial atomic charges. This information helps in understanding the molecule's reactivity and its potential for forming different types of intermolecular interactions.

The following table illustrates the type of data that would be generated from quantum chemical calculations.

PropertyCalculated Value
HOMO EnergyData Not Available
LUMO EnergyData Not Available
Dipole MomentData Not Available

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a primary computational tool used to investigate these characteristics. nih.govnih.gov For pyrazine carboxamide derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G* or 6-31G(d,p), are employed to optimize molecular geometry and compute various electronic parameters. bendola.comchemrxiv.orgrsc.org

Key analyses include:

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO-LUMO energy gap (Eg) is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com For similar pyrazine derivatives, FMO analysis has been used to understand their potential as nonlinear optical (NLO) materials or to predict their bioactivation by enzymes. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps are valuable for identifying the electron density distribution and predicting reactive sites for electrophilic and nucleophilic attacks. nih.govrsc.orgnih.gov These maps visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. chemrxiv.org

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. chemrxiv.orgrsc.org This helps in understanding the stability arising from electron delocalization from occupied to unoccupied orbitals.

Table 1: Theoretical Methods in Electronic Structure Analysis of Pyrazine Derivatives
Analytical MethodKey Insights ProvidedCommon Computational ApproachRelevant Studies on Analogues
Frontier Molecular Orbital (FMO) AnalysisChemical reactivity, kinetic stability, electronic properties, HOMO-LUMO energy gap.DFT (e.g., B3LYP functional) nih.govnih.govmdpi.com
Molecular Electrostatic Potential (MEP)Identification of reactive sites for electrophilic/nucleophilic attack, intermolecular interactions.DFT Calculations nih.govchemrxiv.orgrsc.org
Natural Bond Orbital (NBO) AnalysisIntramolecular charge transfer, hyperconjugative interactions, bond analysis.Post-DFT Calculation Analysis chemrxiv.orgrsc.org

Reaction Pathway Predictions

For a molecule like this compound, these tools can deconstruct the target molecule into simpler, commercially available precursors. arxiv.orgmdpi.com The general synthesis of pyrazine derivatives can occur through pathways such as the condensation of α-aminocarbonyl compounds or the reaction of α-dicarbonyl compounds with ammonia. researchgate.netnih.gov Specific methods for substituted pyrazines have also been developed, including sequences starting from N-allyl malonamides or utilizing cross-coupling reactions. nih.govrsc.org AI models can explore these known pathways and potentially uncover new ones, optimizing for factors like yield, cost, and safety. mdpi.commdpi.com

Spectroscopic Property Simulations (for mechanistic insight, not basic ID)

Computational simulations of spectra are vital for interpreting experimental data and gaining deeper mechanistic insights.

Vibrational Spectroscopy (FT-IR and FT-Raman) : DFT calculations are highly effective for simulating the vibrational spectra of molecules. chemrxiv.org By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (stretching, bending, etc.) to the observed peaks in experimental FT-IR and FT-Raman spectra. chemrxiv.orgresearchgate.net This analysis, often aided by Potential Energy Distribution (PED) calculations, provides a detailed understanding of the molecule's intramolecular dynamics. chemrxiv.org For instance, studies on similar pyrazine carboxamides have used these simulations to confirm structural features and analyze bonding. chemrxiv.org

Electronic Spectroscopy (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. rsc.orgresearchgate.net These simulations help to understand the electronic transitions between molecular orbitals. nih.govresearcher.liferesearchgate.netusc.educhemrxiv.org Analysis of the orbitals involved in these transitions provides insight into charge-transfer characteristics within the molecule, which is crucial for applications in materials science and pharmacology. rsc.orgresearchgate.net

Chemoinformatics and Virtual Screening Approaches

The pyrazine-2-carboxamide scaffold is recognized for its potential in drug discovery, appearing in various compounds with demonstrated biological activity. nih.govajchem-a.comnih.gov Chemoinformatics and virtual screening are powerful computational strategies to explore this potential for this compound.

Virtual screening involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target, such as an enzyme or receptor. nih.govsemanticscholar.org This process significantly narrows down the candidates for experimental testing.

Key approaches include:

Structure-Based Virtual Screening (SBVS) : This method relies on the known 3D structure of a biological target. Molecular docking, a primary SBVS technique, predicts the preferred orientation and binding affinity of a ligand (the compound) when bound to the target's active site. ajchem-a.commdpi.comnih.gov For pyrazine-based scaffolds, docking studies have been used to rationalize inhibitory activity against targets like tyrosine kinases and to understand binding modes. ajchem-a.comsemanticscholar.orgnih.gov The binding energy, often calculated in kcal/mol, provides an estimate of the ligand's potency. nih.gov

Ligand-Based Virtual Screening (LBVS) : When the target's 3D structure is unknown, LBVS can be used. This approach searches for molecules in a database that have similar properties (e.g., shape, charge distribution, pharmacophores) to known active compounds. mdpi.comresearchgate.net A pharmacophore model, which defines the essential spatial arrangement of features necessary for biological activity, can be built and used to screen for novel hits. mdpi.com

Following initial screening, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction. nih.govmdpi.com

Table 2: Virtual Screening Workflow for Drug Discovery
StepDescriptionComputational Tools/MethodsObjective
1. Target Selection & PreparationIdentify a biological target (e.g., protein, enzyme) and prepare its 3D structure for computation.Protein Data Bank (PDB), Molecular modeling softwarePrepare the receptor for docking.
2. Ligand Database PreparationCompile a large library of small molecules (ligands) to be screened.ZINC, DrugBank, PubChemCreate a diverse set of candidate molecules.
3. Molecular Docking / Pharmacophore ScreeningComputationally predict the binding of each ligand to the target's active site or screen based on a pharmacophore model.AutoDock, Glide, Discovery StudioIdentify initial "hit" compounds with favorable binding scores or feature matches. semanticscholar.orgmdpi.com
4. Post-Screening Analysis & FilteringRank hits based on docking scores and analyze binding interactions. Filter based on drug-likeness rules (e.g., Lipinski's Rule of Five).Scoring functions, ADMET prediction toolsPrioritize the most promising candidates for further investigation.
5. Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the top-ranked ligand-protein complexes in a biological environment.GROMACS, AMBERAssess the stability and dynamics of the binding interaction over time. nih.gov

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Methodologies for Pyrazinecarboxamides

The conventional synthesis of 5-(tert-butyl)-6-chloropyrazine-2-carboxamide and related pyrazinecarboxamides typically involves the condensation of a pyrazinecarboxylic acid chloride with an appropriate amine. While effective, this method often relies on harsh reagents like thionyl chloride for the formation of the acid chloride intermediate. Future research should prioritize the development of more efficient, safer, and environmentally benign synthetic strategies.

One promising avenue is the exploration of catalytic amide bond formation reactions that bypass the need for stoichiometric activating agents. Methodologies such as direct amidation of carboxylic acids using boronic acid catalysts or enzyme-catalyzed amide synthesis could offer milder reaction conditions and reduced waste generation. Furthermore, the application of flow chemistry presents an opportunity for the continuous and scalable production of pyrazinecarboxamides, offering precise control over reaction parameters and minimizing manual handling of hazardous intermediates. The development of one-pot multicomponent reactions, where multiple chemical transformations are performed in a single reaction vessel, could also significantly enhance the efficiency of pyrazinecarboxamide synthesis by reducing the number of purification steps and solvent usage.

Exploration of Diverse Non-Clinical Biological Applications

Initial studies have highlighted the potential of this compound and its derivatives as antimycobacterial and antifungal agents. However, the biological activity of this scaffold is likely not limited to these areas. A comprehensive exploration of its effects across a wider range of non-clinical biological systems is warranted.

Future investigations could focus on its potential as an inhibitor of various enzymes, leveraging the pyrazine (B50134) core's ability to participate in hydrogen bonding and other molecular interactions. For instance, its activity as an inhibitor of photosynthesis, specifically targeting the oxygen evolution rate in chloroplasts, suggests potential applications in agrochemical research as a herbicide. Further studies could also explore its role as an elicitor in plant cell cultures, potentially enhancing the production of valuable secondary metabolites. A systematic screening against a panel of kinases, proteases, and other enzymes implicated in various disease pathways could uncover novel therapeutic applications.

Table 1: Investigated Biological Activities of this compound and its Derivatives

Biological ActivityTarget Organism/SystemKey Findings
Antimycobacterial Mycobacterium tuberculosis and other mycobacterial strainsDerivatives have shown significant activity, with some exhibiting minimum inhibitory concentrations (MICs) comparable to first-line antitubercular drugs.
Antifungal Various fungal strains, including Trichophyton mentagrophytesCertain derivatives have demonstrated notable antifungal effects.
Photosynthesis Inhibition Spinach chloroplastsThe compound and its analogs have been shown to inhibit the oxygen evolution rate, indicating a potential herbicidal mechanism.
Elicitor in Plant Culture Silybum marianum callus and suspension culturesA derivative, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, has been shown to act as an elicitor, affecting the production of secondary metabolites like taxifolin. nih.gov

Advanced Computational Modeling for Mechanism Elucidation

To fully understand the biological activities of this compound and to guide the design of more potent and selective analogs, advanced computational modeling techniques are indispensable. Density Functional Theory (DFT) studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. chemrxiv.org These calculations can help in understanding the molecule's stability, preferred conformations, and the nature of its interactions with biological targets.

Molecular docking simulations can be employed to predict the binding modes of this compound and its derivatives within the active sites of target proteins. This can help identify key amino acid residues involved in the interaction and provide a rational basis for structure-activity relationship (SAR) studies. Furthermore, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-protein complex, assessing its stability over time and revealing conformational changes that may be crucial for biological activity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to develop predictive models that correlate the structural features of pyrazinecarboxamide derivatives with their biological activities, thereby accelerating the discovery of new lead compounds.

Integration with Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogs should be re-evaluated through the lens of green chemistry to minimize environmental impact. researchgate.netnih.gov This involves a holistic approach that considers all aspects of the chemical process, from the choice of starting materials to the final product isolation.

A key area for improvement is the replacement of hazardous solvents with more benign alternatives. researchgate.net The use of bio-based solvents, ionic liquids, or even water as the reaction medium should be investigated. The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should be a guiding factor in the design of new synthetic routes. jddhs.com The use of catalytic methods, as mentioned in section 7.1, is a cornerstone of green chemistry, as it reduces the generation of stoichiometric waste. Biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly sustainable approach due to the mild reaction conditions and high selectivity of enzymes. astrazeneca.comnih.gov The development of chemoenzymatic strategies for the synthesis of pyrazinecarboxamides could significantly reduce the environmental footprint of their production. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide, and how can reaction efficiency be quantified?

  • Methodological Answer : The synthesis can be optimized using Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify critical factors affecting yield . Reaction efficiency can be quantified via yield calculations (gravimetric analysis), HPLC purity assessments, and kinetic studies (e.g., time-resolved NMR or in-situ FTIR to monitor intermediate formation). Refer to protocols for tert-butyl carbamate derivatives, where trifluoroacetic acid (TFA) in dichloromethane (DCM) is used for deprotection, followed by crystallization for purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm the tert-butyl group (δ ~1.4 ppm for 1^1H) and chloropyrazine ring protons (δ 8.5–9.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., using ESI+ or MALDI-TOF).
  • HPLC-PDA/UV : For purity assessment, especially to detect residual starting materials (e.g., chlorinated intermediates).
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .

Advanced Research Questions

Q. How can computational quantum chemical models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map potential energy surfaces to identify transition states and activation barriers for reactions at the chlorinated pyrazine position. Solvent effects can be modeled using the Polarizable Continuum Model (PCM). For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to optimize conditions for similar heterocyclic systems .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematic solubility studies should be conducted using a standardized protocol (e.g., shake-flask method at 25°C) with solvents of varying polarity (logP). Conflicting data may arise from impurities or metastable polymorphs. Use Differential Scanning Calorimetry (DSC) to identify polymorphic forms and Dynamic Vapor Sorption (DVS) to assess hygroscopicity. Statistical analysis (ANOVA) can quantify variability between studies .

Q. What experimental strategies can assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to buffered solutions (pH 1–10) at 37°C and monitor degradation via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
  • Solid-State Stability : Accelerated stability testing (40°C/75% RH) with periodic XRD and FTIR to detect crystallinity changes .

Q. How can catalytic systems enhance regioselectivity in derivatizing the pyrazine ring of this compound?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) or organocatalysts (e.g., thioureas for hydrogen bonding) can direct reactions to specific positions. For example, Suzuki-Miyaura coupling at the 6-chloro position requires careful ligand selection (e.g., XPhos) to suppress homocoupling. Reaction monitoring via 19^{19}F NMR (if fluorinated reagents are used) or in-situ Raman spectroscopy can optimize selectivity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations at the tert-butyl, chloro, and carboxamide groups.
  • High-Throughput Screening (HTS) : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC50_{50} values.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding modes to kinase ATP pockets. Validate with X-ray co-crystallography if feasible .

Q. What statistical methods are appropriate for analyzing synergistic effects in multi-step syntheses of this compound?

  • Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) can model interactions between variables (e.g., reagent stoichiometry, temperature). Use partial least squares (PLS) regression to correlate process parameters with yield/purity outcomes. Contour plots visualize optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.